molecular formula C7H3F4IO B14046079 1,4-Difluoro-2-difluoromethoxy-6-iodobenzene

1,4-Difluoro-2-difluoromethoxy-6-iodobenzene

Cat. No.: B14046079
M. Wt: 306.00 g/mol
InChI Key: ORNYYPSGSCGPSM-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-difluoromethoxy-6-iodobenzene is a chemical compound with the molecular formula C7H3F4IO and a molecular weight of 306.00 g/mol . It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring, making it a compound of interest in various chemical research and industrial applications.

Preparation Methods

The synthesis of 1,4-Difluoro-2-difluoromethoxy-6-iodobenzene typically involves the introduction of fluorine and iodine atoms onto a benzene ring. One common method involves the reaction of a difluoromethoxy-substituted benzene with iodine under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-difluoromethoxy-6-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the fluorine and methoxy groups.

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-6-iodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where halogenated benzene derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, while the iodine atom can facilitate its incorporation into biological systems. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and distribution within the system .

Comparison with Similar Compounds

1,4-Difluoro-2-difluoromethoxy-6-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1,4-Difluoro-2-methoxy-6-iodobenzene: Similar structure but lacks the additional fluorine atoms, which may affect its reactivity and biological activity.

    1,4-Difluoro-2-difluoromethoxybenzene: Lacks the iodine atom, which can influence its chemical properties and applications.

    2,4-Difluoro-1-iodobenzene:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C7H3F4IO

Molecular Weight

306.00 g/mol

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-3-iodobenzene

InChI

InChI=1S/C7H3F4IO/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7H

InChI Key

ORNYYPSGSCGPSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)I)F

Origin of Product

United States

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